8-(((2-Oxooxazolidin-5-yl)methyl)oxy)thiochroman
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “8-(((2-Oxooxazolidin-5-yl)methyl)oxy)thiochroman” often involves the formation of a 2-Oxazolidinone ring . This ring is a common core structure during the synthesis of oxazolidinones class molecules . A methodology that has been used involves proline catalyzed stereoselective α-aminoxylation of an aldehyde . This process creates an intermediate with great enantiomeric excess, which is then further converted to Oxazolidinone class compounds .Molecular Structure Analysis
The molecular structure of “8-(((2-Oxooxazolidin-5-yl)methyl)oxy)thiochroman” includes an oxazolidinone ring . This ring is a common feature in many synthetic antibiotics, including Linezolid and Sutezolid . The S configuration of the substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent are characteristic features of these compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of compounds like “8-(((2-Oxooxazolidin-5-yl)methyl)oxy)thiochroman” often involve asymmetric aldol and Curtius reactions . These reactions allow for the construction of the oxazolidinone ring through intramolecular cyclization of chiral diols . This process is achieved via proline catalyzed α-aminoxylation of corresponding aldehydes .properties
CAS RN |
153804-44-5 |
---|---|
Product Name |
8-(((2-Oxooxazolidin-5-yl)methyl)oxy)thiochroman |
Molecular Formula |
C13H15NO3S |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
5-(3,4-dihydro-2H-thiochromen-8-yloxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H15NO3S/c15-13-14-7-10(17-13)8-16-11-5-1-3-9-4-2-6-18-12(9)11/h1,3,5,10H,2,4,6-8H2,(H,14,15) |
InChI Key |
ARQMMKLIHMGUCR-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=CC=C2)OCC3CNC(=O)O3)SC1 |
Canonical SMILES |
C1CC2=C(C(=CC=C2)OCC3CNC(=O)O3)SC1 |
synonyms |
5-(thiochroman-8-yloxymethyl)oxazolidin-2-one |
Origin of Product |
United States |
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